N-(2,3-dihydroxybenzoyl)-L-serinate
Description
Definition and Classification within Siderophore Chemistry
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. These molecules are broadly classified based on the chemical groups they use to bind iron.
N-(2,3-Dihydroxybenzoyl)-L-serinate as a Catecholate Siderophore Precursor and Degradation Product
This compound, also known as 2,3-dihydroxybenzoylserine, is classified as a catecholate-type siderophore building block. etsu.edunih.gov This classification stems from its possession of a 2,3-dihydroxybenzoyl group, a derivative of catechol, which provides the oxygen atoms necessary for binding ferric iron (Fe³⁺). etsu.edunih.gov
This compound plays a dual role in the lifecycle of the prominent siderophore, enterobactin (B1671361). It is the monomeric unit that is enzymatically assembled into the larger, more complex enterobactin molecule. wikipedia.orgresearchgate.net Conversely, when enterobactin has successfully chelated and transported iron into the bacterial cell, it is broken down, or hydrolyzed, back into its constituent N-(2,3-dihydroxybenzoyl)-L-serine units to release the iron for cellular use. wikipedia.orginrae.frebi.ac.uk This process is catalyzed by an enzyme called enterobactin esterase (Fes). wikipedia.orginrae.fr
Distinction and Relationship with Enterobactin (Trimer of N-(2,3-Dihydroxybenzoyl)-L-serine)
The primary distinction between this compound and enterobactin lies in their structure and function. This compound is a single unit, or monomer. nih.gov In contrast, enterobactin is a cyclic trimer, meaning it is composed of three N-(2,3-dihydroxybenzoyl)-L-serine units linked together in a ring. wikipedia.orgresearchgate.netnih.gov This trimeric structure gives enterobactin an exceptionally high affinity for ferric iron, making it one of the most powerful iron chelators known. wikipedia.orgwikipedia.org
The relationship is that of a building block to a final product. In Escherichia coli, for instance, the biosynthesis of enterobactin involves the enzymatic joining of three molecules of N-(2,3-dihydroxybenzoyl)-L-serine. wikipedia.orgresearchgate.net Once the ferric enterobactin complex is inside the bacterial cell, the ester linkages of the trimer are cleaved by the Fes enzyme, releasing the three individual N-(2,3-dihydroxybenzoyl)-L-serine units and the iron atom. wikipedia.orginrae.frebi.ac.uk Linear dimers and trimers of N-(2,3-dihydroxybenzoyl)-L-serine can also be found as breakdown products. ebi.ac.ukoup.com
Significance in Microbial Metabolism and Host-Microbe Interactions
The ability of pathogenic bacteria to acquire iron is directly linked to their virulence. By producing siderophores like enterobactin, bacteria can effectively steal iron from host proteins, such as transferrin and lactoferrin, which are designed to keep free iron levels extremely low. wikipedia.orgpnas.org The monomer, this compound, and its derivatives are therefore critical to this process.
Research has shown that the degradation products of enterobactin, including the monomer and linear dimer and trimer of N-(2,3-dihydroxybenzoyl)-L-serine, can be found in the cellular environment. ebi.ac.ukoup.com The presence and concentration of these molecules can provide insights into the state of bacterial iron metabolism. Furthermore, the ability of some pathogens to utilize the breakdown products of another bacterium's siderophores highlights the competitive nature of microbial communities. researchgate.net For example, Campylobacter jejuni can scavenge the hydrolysis products of enterobactin. caymanchem.com
Evolution of Research Perspectives on this compound
Initial research focused on identifying and characterizing the enzymes involved in the biosynthesis of enterobactin from its precursor, N-(2,3-dihydroxybenzoyl)-L-serine. nih.govnih.govwikipedia.org This foundational work elucidated the key steps in the production of this potent siderophore.
Subsequent studies have expanded to investigate the intricate mechanisms of enterobactin transport and iron release, highlighting the crucial role of enterobactin esterase in hydrolyzing the siderophore back to its monomeric units. wikipedia.orginrae.frrhea-db.org More recently, research has delved into the role of this compound and its derivatives in the broader context of microbial ecology and host-pathogen interactions. researchgate.netmedchemexpress.com For instance, studies have explored how different bacteria have evolved specific transport systems for various forms of enterobactin and its breakdown products. ebi.ac.ukresearchgate.net The discovery that some bacteria can utilize the degradation products of siderophores produced by others has opened up new avenues for understanding microbial competition and cooperation. researchgate.net
The ongoing study of this compound and its role in siderophore metabolism continues to provide valuable insights into bacterial survival strategies and offers potential targets for the development of novel antimicrobial agents. frontiersin.org
Structure
3D Structure
Properties
Molecular Formula |
C10H10NO6- |
|---|---|
Molecular Weight |
240.19 g/mol |
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/p-1/t6-/m0/s1 |
InChI Key |
VDTYHTVHFIIEIL-LURJTMIESA-M |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)[O-] |
Synonyms |
2,3-dihydroxybenzoylserine N-(2,3-dihydroxybenzoyl)-L-serine |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of N 2,3 Dihydroxybenzoyl L Serine
Substrate Requirements for N-(2,3-Dihydroxybenzoyl)-L-serine Synthesis
The formation of N-(2,3-dihydroxybenzoyl)-L-serine requires specific molecular precursors. The primary substrates for the core ligation step are L-serine, 2,3-dihydroxybenzoate (DHB), and adenosine (B11128) triphosphate (ATP), which provides the necessary energy for the activation of the substrates. nih.govwikipedia.org
The catechol precursor, 2,3-dihydroxybenzoate, is itself synthesized from the central metabolic intermediate, chorismate, through a series of enzymatic reactions catalyzed by the products of the entA, entB, and entC genes. nih.gov The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, the product of the entA gene, catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to yield 2,3-dihydroxybenzoate. nih.gov
| Substrate | Role in Synthesis | Source Pathway |
|---|---|---|
| L-serine | Amino acid backbone of the molecule. | General amino acid metabolism. |
| 2,3-Dihydroxybenzoate (DHB) | The catechol moiety responsible for iron chelation. | Synthesized from chorismate via EntC, EntB, and EntA enzymes. nih.govnih.gov |
| Adenosine Triphosphate (ATP) | Provides energy for the activation of L-serine and DHB. wikipedia.org | Cellular energy metabolism. |
Enzymatic Mechanisms and Characterization
The assembly of N-(2,3-dihydroxybenzoyl)-L-serine is a multi-step process catalyzed by a complex of enzymes collectively known as the enterobactin (B1671361) synthetase. This system is a prime example of a Nonribosomal Peptide Synthetase (NRPS) assembly line. nih.govnih.gov
Nonribosomal Peptide Synthetases (NRPSs) are large, modular enzymatic complexes that bacteria and fungi use to synthesize a wide variety of peptide-based natural products, including many siderophores, without the use of ribosomes. nih.govresearchgate.net Each module within an NRPS is typically responsible for the incorporation of a single amino acid or other monomeric unit into the growing peptide chain. nih.gov A standard NRPS module consists of three core domains: an Adenylation (A) domain, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain. nih.gov
Adenylation (A) Domain: Selects and activates a specific substrate (e.g., an amino acid or aryl acid) by converting it to an acyl-adenylate intermediate using ATP. nih.gov
Thiolation (T/PCP) Domain: Covalently tethers the activated substrate via a thioester bond to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. nih.govuniprot.org
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the substrate held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module. nih.gov
The enterobactin NRPS system utilizes this modular logic to assemble N-(2,3-dihydroxybenzoyl)-L-serine and subsequently trimerize it. nih.gov
The enterobactin synthetase is composed of three key proteins that contain the necessary NRPS domains to produce N-(2,3-dihydroxybenzoyl)-L-serine. nih.gov
EntE: This is a standalone Adenylation (A) domain. Its function is to specifically recognize and activate the catechol precursor, 2,3-dihydroxybenzoate (DHB), forming a DHB-adenylate intermediate. nih.gov It acts as the "initiation" module for the synthesis.
EntB: This protein contains a Thiolation or Peptidyl Carrier Protein (T/PCP) domain. After activation by EntE, the DHB moiety is transferred and covalently attached to the Ppant arm of the EntB T domain, forming a DHB-S-EntB thioester. nih.gov This interaction occurs in trans, meaning between two separate proteins. nih.gov EntB also possesses an isochorismatase domain (involved in the earlier synthesis of DHB) which is not part of the NRPS assembly line itself. nih.gov
EntF: This is a large, multifunctional protein that constitutes a complete NRPS module and also contains the termination domain. It is composed of a Condensation (C) domain, an Adenylation (A) domain, a Thiolation (T/PCP) domain, and a terminal Thioesterase (TE) domain. nih.govuniprot.org
The A domain of EntF specifically activates L-serine, forming a seryl-adenylate. uniprot.org
This activated serine is then transferred to the adjacent T domain within the same EntF protein (in cis), forming seryl-S-EntF. nih.govuniprot.org
The C domain of EntF then orchestrates the key condensation reaction: it catalyzes the formation of an amide bond between the DHB group (delivered from DHB-S-EntB) and the amino group of the serine (on seryl-S-EntF). nih.gov This reaction forms N-(2,3-dihydroxybenzoyl)-L-seryl-S-EntF, the monomer unit covalently bound to the synthetase.
This process repeats twice more, and the TE domain ultimately catalyzes the cyclization and release of three N-(2,3-dihydroxybenzoyl)-L-serine units to form the final enterobactin macrocycle. nih.gov
| Protein Component | Domain(s) | Specific Function in Synthesis |
|---|---|---|
| EntE | Adenylation (A) | Activates 2,3-dihydroxybenzoate (DHB) using ATP. nih.gov |
| EntB | Thiolation (T/PCP) | Covalently binds the activated DHB from EntE via a thioester bond. nih.gov |
| EntF | Adenylation (A) | Activates L-serine using ATP. uniprot.org |
| Thiolation (T/PCP) | Covalently binds the activated L-serine via a thioester bond. uniprot.org | |
| Condensation (C) | Catalyzes peptide bond formation between DHB (from EntB) and L-serine (on EntF) to create the N-(2,3-dihydroxybenzoyl)-L-serine unit. nih.gov | |
| Thioesterase (TE) | Catalyzes the trimerization and cyclization of three DHB-serine monomers to release enterobactin. nih.gov |
Genetic Regulation of Biosynthesis
The production of siderophores like enterobactin is a metabolically expensive process. Therefore, their synthesis is tightly regulated and typically occurs only when necessary, such as under conditions of iron limitation. nih.govnih.gov
In many bacteria, the genes responsible for siderophore biosynthesis and transport are organized into operons, allowing for coordinated regulation. The expression of the ent genes, which encode the enzymes for enterobactin biosynthesis (including EntA, B, C, E, and F), is repressed when iron is plentiful and is strongly induced under iron-deficient conditions. nih.govasm.org This regulation ensures that the cell does not waste energy producing the siderophore when iron is readily available. nih.govnih.gov The cell senses low iron levels, which triggers a signaling cascade that leads to the transcription of the ent genes, initiating the synthesis of the enzymatic machinery required to produce N-(2,3-dihydroxybenzoyl)-L-serine and, ultimately, enterobactin. asm.orgresearchgate.net
Analysis of Biosynthetic Gene Clusters (e.g., ens in Streptomyces varsoviensis)
The genes responsible for the biosynthesis of siderophores like enterobactin are typically organized in biosynthetic gene clusters (BGCs). In E. coli, the enterobactin biosynthetic gene cluster is designated as the ent cluster, which comprises several genes (entA, entB, entC, entD, entE, entF) essential for the production of enterobactin from the primary metabolite chorismate. researchgate.netrsc.org N-(2,3-dihydroxybenzoyl)-L-serine is a direct product of the initial stages of this assembly line, catalyzed by the enzymes encoded by the ent genes. researchgate.net
Specifically, EntC, EntB, and EntA are responsible for converting chorismate to 2,3-dihydroxybenzoic acid (DHB). rsc.org Subsequently, EntE activates DHB, and EntF activates L-serine, followed by their condensation to form N-(2,3-dihydroxybenzoyl)-L-serine, which is then further processed to the final enterobactin molecule. researchgate.netnih.gov
While the production of enterobactin has been reported in some Streptomyces species, a specific biosynthetic gene cluster designated as "ens" in Streptomyces varsoviensis for the synthesis of N-(2,3-dihydroxybenzoyl)-L-serine is not well-documented in the available scientific literature. However, the general principles of siderophore biosynthesis in Streptomyces often follow a similar logic. For instance, the gene cluster for the catechol-peptide siderophore griseobactin in Streptomyces sp. ATCC 700974 contains genes for the synthesis of DHBA and its incorporation into a peptide backbone via non-ribosomal peptide synthetases. nih.govnih.gov This suggests that Streptomyces species that produce N-(2,3-dihydroxybenzoyl)-L-serine likely possess a similar gene cluster architecture.
Table 1: Key Genes in the Enterobactin Biosynthetic Cluster of E. coli
| Gene | Encoded Protein | Function in N-(2,3-dihydroxybenzoyl)-L-serine Pathway |
| entC | Isochorismate synthase | Converts chorismate to isochorismate. rsc.org |
| entB | Isochorismatase | Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. rsc.org |
| entA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Converts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoic acid (DHB). rsc.org |
| entE | 2,3-dihydroxybenzoate-AMP ligase | Activates DHB by adenylation. researchgate.net |
| entF | Enterobactin synthetase | Activates L-serine and catalyzes the formation of N-(2,3-dihydroxybenzoyl)-L-serine. researchgate.net |
| entD | Phosphopantetheinyl transferase | Post-translationally modifies EntB and EntF. nih.gov |
Impact of Intracellular Environment on Enzymatic Efficiency (e.g., Macromolecular Crowding)
The intracellular environment is highly crowded with macromolecules, which can significantly impact the efficiency and fidelity of enzymatic reactions. This phenomenon, known as macromolecular crowding, can influence protein folding, stability, and interactions.
Research on the E. coli non-ribosomal peptide synthetase (NRPS) responsible for enterobactin synthesis has shown that macromolecular crowding can affect the structure of the synthetase components. Specifically, the presence of crowding agents was found to induce structural changes in EntF, a key enzyme in the synthesis of N-(2,3-dihydroxybenzoyl)-L-serine. These structural alterations were linked to a reduction in the production of linear side products, thereby improving the efficiency of the synthesis of the final cyclic enterobactin. This suggests that the crowded cellular environment may play a role in optimizing the biosynthetic pathway.
The general effects of macromolecular crowding on enzyme kinetics are complex and can include both static effects, such as excluded volume, and dynamic effects, like increased viscosity. For some smaller peptides, crowding has been observed to decrease the folding rate, indicating that the increased friction from the crowded environment can outweigh the effects of excluded volume.
Table 2: Investigated Kinetic Parameters of the L-serine-activating Enzyme in E. coli
| Parameter | Value | Conditions |
| Rate constant of formation (k_on) | 3.12 x 10² M⁻¹ s⁻¹ | - |
| Rate constant of spontaneous breakdown (k_off) | 2.47 x 10⁻³ s⁻¹ | - |
| Overall equilibrium constant (log K) | 5.10 | Calculated from kinetic constants. nih.gov |
| Second-order rate constant for enzyme inactivation by N-ethylmaleimide | 77.1 M⁻¹ s⁻¹ | pH 6.6, 0 °C. nih.gov |
Metabolism, Catabolism, and Derivatives of N 2,3 Dihydroxybenzoyl L Serinate
Hydrolysis of Enterobactin (B1671361) and Formation of N-(2,3-Dihydroxybenzoyl)-L-serine Derivatives
The release of iron from the ferri-enterobactin complex is accomplished through the enzymatic hydrolysis of the ester bonds that form the cyclic trilactone backbone of the siderophore. wikipedia.orgnih.gov This cleavage breaks the ring structure, resulting in a mixture of linear oligomers and the monomeric unit, N-(2,3-dihydroxybenzoyl)-L-serine (DHBS). uniprot.orgebi.ac.uk The breakdown of the enterobactin scaffold reduces the affinity of the ligand for iron, facilitating its release within the bacterial cytoplasm. oup.com
The hydrolysis of ferri-enterobactin yields a mixture of the monomer (DHBS), the linear dimer (DHBS)₂, and the linear trimer (DHBS)₃. uniprot.orgebi.ac.uk In contrast, the hydrolysis of iron-free enterobactin primarily produces only the monomeric DHBS. uniprot.orgebi.ac.uk This suggests that the presence of iron influences the step-wise degradation of the molecule.
Enzymatic Hydrolysis Pathways
The breakdown of enterobactin is carried out by specific enzymes known as enterobactin esterases. These enzymes play a crucial role in the final step of iron acquisition via the enterobactin system.
In Escherichia coli, the cytoplasmic enzyme responsible for hydrolyzing both enterobactin and ferri-enterobactin is the ferric enterobactin esterase, encoded by the fes gene. uniprot.orgnih.govnih.gov The Fes protein has been purified and characterized as a monomer with a molecular weight of approximately 43 kDa. nih.gov
Studies have shown that Fes catalyzes the hydrolysis of both the iron-free siderophore and its ferric complex. uniprot.orgnih.gov Interestingly, some research indicates a higher catalytic activity on the free ligand, while other findings suggest a greater efficiency for the ferric complex. nih.govacs.org The hydrolysis of ferri-enterobactin by Fes results in the sequential release of the three DHBS units. uniprot.orgnih.gov This enzymatic degradation is essential for releasing the chelated iron inside the cell. wikipedia.orgnih.gov
In contrast to the cytoplasmic hydrolysis seen in E. coli, the bacterium Pseudomonas aeruginosa utilizes a periplasmic esterase, PfeE, for the breakdown of ferri-enterobactin. acs.orgnih.govnih.gov After the ferri-enterobactin complex is transported across the outer membrane into the periplasm by the PfeA transporter, PfeE hydrolyzes it into three molecules of 2,3-dihydroxybenzoylserine (DHBS) that are still complexed with iron. acs.orgnih.govfigshare.com
This periplasmic hydrolysis means that the intact ferri-enterobactin does not need to enter the cytoplasm for iron release. acs.orgnih.gov The complete dissociation of iron from the DHBS molecules in the periplasm also requires the action of an iron reductase. nih.govfigshare.com The crystal structure of PfeE has been determined, providing insight into its active site and catalytic mechanism. acs.orgnih.gov
The activity of enterobactin esterases can be influenced by the presence of iron. For the E. coli Fes enzyme, it has been observed that the enzyme can hydrolyze both the apo (iron-free) enterobactin and the ferri-enterobactin complex. uniprot.orgnih.gov The hydrolysis of the ferric complex appears to be tightly coupled with the reduction of Fe³⁺ to Fe²⁺, facilitating iron release. nih.gov However, Fes can also cleave the aluminum(III) complex of enterobactin at a similar rate to the ferric complex, suggesting that the ester hydrolysis itself is independent of a reductive process involving the bound metal. nih.gov
In the case of P. aeruginosa's PfeE, the enzyme acts on ferri-enterobactin in the periplasm. acs.orgnih.gov Complete iron release from the resulting ferri-(DHBS)₃ complex requires both the esterase activity of PfeE and a reductase to reduce the ferric iron. nih.govfigshare.com This highlights a key difference in the iron release mechanism between these two bacterial species.
Structural Diversity of N-(2,3-Dihydroxybenzoyl)-L-serinate Congeners
The enzymatic breakdown of enterobactin does not always immediately result in the complete formation of the monomeric this compound. Instead, a variety of linear oligomers can be formed as intermediates.
During the hydrolysis of ferri-enterobactin by the Fes enzyme in E. coli, a mixture of the monomer (DHBS), the linear dimer, and the linear trimer of N-(2,3-dihydroxybenzoyl)-L-serine are produced. uniprot.orgebi.ac.uk The linear dimer is identified as N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine. The formation of these linear congeners is a result of the stepwise cleavage of the three ester bonds in the cyclic enterobactin backbone. uniprot.org The relative amounts of these different breakdown products can vary depending on the conditions and the specific bacterial strain. ebi.ac.ukebi.ac.uk
Substituted Derivatives (e.g., Methyl-2,3-dihydroxybenzoylserine, N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine)
Detailed research findings and specific data for substituted derivatives such as Methyl-2,3-dihydroxybenzoylserine and N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine are not extensively available in the surveyed scientific literature.
Biological Roles and Molecular Mechanisms
Chelation Chemistry and Metal Ion Specificity
N-(2,3-dihydroxybenzoyl)-L-serinate is the conjugate base of N-(2,3-dihydroxybenzoyl)-L-serine and is the major species at a pH of 7.3. nih.govebi.ac.uk It is a derivative of L-serine and is produced by microorganisms like Escherichia coli as a metabolite. nih.gov This compound functions as a siderophore, a class of small, high-affinity iron-chelating compounds secreted by microorganisms to sequester and transport iron. ebi.ac.uk
The defining characteristic of this compound is its exceptional ability to bind to ferric iron (Fe(III)). The 2,3-dihydroxybenzoyl group, a catecholate moiety, provides a bidentate chelation site that forms a highly stable complex with Fe(III). nih.gov Catecholate siderophores are known for their extremely high affinity for Fe(III), with enterobactin (B1671361), a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, exhibiting the highest known affinity for iron. nih.gov
The transport of the Fe(III)-[this compound] complex across the bacterial outer membrane is a receptor-mediated process. In Pseudomonas aeruginosa, this complex is recognized and transported by an inducible uptake system that is also responsible for the transport of the enterobacterial siderophore, enterobactin. nih.gov The transport is an energy-dependent and iron-repressible process. nih.gov In Escherichia coli, the breakdown product of enterochelin, dihydroxybenzoylserine, also acts as a siderophore, with its iron complex being taken up by the outer membrane receptor proteins Fiu and FepA, and to a lesser extent, Cir. nih.gov The transport across the cytoplasmic membrane is dependent on genes from the fep region. nih.gov
Once inside the periplasm of some bacteria like P. aeruginosa, the iron-siderophore complex may undergo hydrolysis. For instance, the esterase PfeE can hydrolyze ferri-enterobactin into three molecules of 2,3-dihydroxybenzoylserine that are still complexed with iron. ebi.ac.uk The complete release of iron from the chelating groups often requires the action of both an esterase and an iron reductase. ebi.ac.uk In E. coli, the ferric enterobactin esterase (Fes) hydrolyzes the ferric enterobactin complex in the cytoplasm to release iron. rhea-db.org
Table 1: Proteins Involved in Ferric this compound Transport and Metabolism
| Protein | Organism | Function | Reference |
| FepA | Escherichia coli, Pseudomonas aeruginosa | Outer membrane receptor for ferric enterobactin and its derivatives. nih.govrhea-db.org | nih.govrhea-db.org |
| Fiu | Escherichia coli | Outer membrane receptor for ferric dihydroxybenzoylserine. nih.gov | nih.gov |
| Cir | Escherichia coli | Outer membrane receptor with minor role in ferric dihydroxybenzoylserine uptake. nih.gov | nih.gov |
| PfeE | Pseudomonas aeruginosa | Periplasmic esterase that hydrolyzes ferri-enterobactin. ebi.ac.uk | ebi.ac.uk |
| Fes | Escherichia coli | Cytoplasmic esterase that hydrolyzes ferric enterobactin. rhea-db.org | rhea-db.org |
| IroD | Salmonella enterica | Ferric salmochelin esterase involved in iron release from glucosylated enterobactin derivatives. ebi.ac.ukrhea-db.org | ebi.ac.ukrhea-db.org |
The strong chelating ability of the catecholate group in N-(2,3-dihydroxybenzoyl)-L-serine is not limited to ferric iron. It can also form stable complexes with other hard metal ions, such as aluminum (Al(III)). nih.gov The negatively charged oxygen donors of the catecholate group are effective binding sites for Al(III). nih.gov The ferric enterobactin esterase from E. coli has been shown to cleave the aluminum(III) complex of enterobactin at a rate similar to the ferric complex, indicating that the hydrolysis of the ligand backbone is independent of the bound metal's reductive properties. ebi.ac.uk
Furthermore, synthetic analogs based on the 2,3-dihydroxybenzoyl moiety have been investigated as sequestering agents for actinides. scispace.com The design of these agents is biomimetic, inspired by the potent iron-chelating capabilities of natural siderophores like enterobactin. scispace.com
Function in Microbial Iron Acquisition
Iron is an essential nutrient for most microorganisms, but its availability in the environment is often limited. This compound, as a siderophore, plays a crucial role in the iron acquisition strategies of various bacteria.
The uptake of the iron-siderophore complex is initiated by its recognition and binding to specific outer membrane receptors. In E. coli, the ferric complex of dihydroxybenzoylserine is recognized by the outer membrane receptors FepA and Fiu, and to a lesser extent, Cir. nih.gov FepA is also the receptor for the larger siderophore, enterobactin. rhea-db.org In some pathogenic bacteria, such as Salmonella enterica, a related receptor called IroN is involved in the uptake of glucosylated enterobactin derivatives.
Following binding to the outer membrane receptor, the iron-siderophore complex is transported across the outer membrane into the periplasm. This transport is an active process that requires energy. nih.gov In Gram-negative bacteria, the subsequent transport across the inner membrane into the cytoplasm is typically mediated by an ABC (ATP-binding cassette) transporter system. For the enterobactin system in E. coli, this involves the FepBCD transporter. ebi.ac.uk
Once inside the cytoplasm, the iron must be released from the siderophore. In the case of enterobactin and its derivatives, this is achieved through enzymatic hydrolysis of the siderophore backbone by esterases like Fes in E. coli. ebi.ac.ukrhea-db.org This process breaks down the siderophore, reducing its affinity for iron and allowing the iron to be utilized by the cell. In P. aeruginosa, the hydrolysis of ferri-enterobactin by PfeE occurs in the periplasm, a different mechanism compared to E. coli. ebi.ac.uk
The ability to produce and utilize siderophores like this compound provides a significant competitive advantage to bacteria in iron-poor environments. By efficiently scavenging scarce iron, these compounds directly stimulate bacterial growth. nih.gov For instance, dihydroxybenzoylserine, a breakdown product of enterochelin, has been shown to promote the growth of E. coli under iron-limiting conditions by functioning as a siderophore. nih.gov
Contributions to Microbial Pathogenesis and Virulence
This compound is a fundamental building block of catecholate siderophores, which are crucial for the survival and virulence of many pathogenic bacteria.
Iron is an essential nutrient for nearly all living organisms, playing a critical role in numerous metabolic processes. However, within a host organism, the concentration of free, soluble iron is kept extremely low as a defense mechanism against invading microbes. Pathogenic bacteria have evolved sophisticated systems to overcome this iron limitation, a key component of which is the production of high-affinity iron chelators called siderophores. nih.govnih.gov this compound is the monomeric unit that constitutes enterobactin (Ent), a cyclic trimer with an exceptionally high affinity for ferric iron (Fe³⁺).
Enteric Gram-negative bacteria, such as Escherichia coli, biosynthesize and secrete enterobactin to sequester iron from host proteins like transferrin and lactoferrin. nih.gov Once the enterobactin-Fe³⁺ complex is formed, it is recognized by specific receptors on the bacterial outer membrane, such as FepA in E. coli. rhea-db.org The complex is then transported into the bacterial periplasm, a process that is energized by the TonB-ExbB-ExbD protein complex. nih.gov Subsequently, an ATP-binding cassette (ABC) transporter, FepBCDG, moves the complex across the inner membrane into the cytoplasm. rhea-db.org Inside the cell, the iron is released from the siderophore, often through the enzymatic hydrolysis of the enterobactin backbone by an esterase called Fes, which breaks the ester bonds of the cyclic molecule, releasing this compound monomers. nih.govrhea-db.org This entire process allows bacteria to acquire the iron necessary for their growth and proliferation within the host, designating siderophores like enterobactin as significant virulence factors. nih.gov
| Component | Organism Example | Function in Iron Scavenging |
| This compound | Escherichia coli | Monomeric building block of the siderophore enterobactin. |
| Enterobactin (Ent) | Escherichia coli | High-affinity siderophore that binds and solubilizes ferric iron in the host. nih.gov |
| FepA | Escherichia coli | Outer membrane receptor for the ferric-enterobactin complex. rhea-db.org |
| TonB Complex | Gram-negative bacteria | Provides energy for the transport of the siderophore-iron complex across the outer membrane. nih.gov |
| FepBCDG | Escherichia coli | Inner membrane ABC transporter for the ferric-enterobactin complex. rhea-db.org |
| Fes | Escherichia coli | Cytoplasmic esterase that hydrolyzes enterobactin to release iron within the bacterium. nih.govrhea-db.org |
In response to bacterial iron scavenging strategies, hosts have evolved countermeasures. One such defense is the protein lipocalin 2 (Lcn2), also known as siderocalin. Lcn2 is a component of the innate immune system that can capture and sequester bacterial siderophores, including enterobactin, thereby preventing the bacteria from reacquiring the iron-laden complex. psu.edu By binding enterobactin, Lcn2 effectively neutralizes this key bacterial iron acquisition system.
Emerging Biological Activities of this compound Derivatives
The biological significance of this compound extends beyond its role in iron acquisition, with its derivatives showing potential in other therapeutic areas.
Recent research has highlighted the potential of the siderophore enterobactin and its hydrolysis products as anticancer agents. psu.edunih.gov Cancer cells often have an increased demand for iron to support their rapid proliferation, making them potentially vulnerable to iron deprivation strategies. psu.edunih.gov
| Compound/Metabolite | Source/Origin | Observed Anticancer Effect | Proposed Mechanism |
| Enterobactin (Iron-free) | Bacterial Siderophore | Cytotoxicity against specific tumor cell lines (e.g., RAW264.7, J774A.1). psu.edu | Disruption of labile iron pool homeostasis and mitochondrial function, leading to apoptosis. psu.edunih.gov |
| This compound | Enterobactin Hydrolysis Product | Contributes to iron chelation and redox activity. | Iron deprivation from cancer cells. |
Participation in Specialized Metabolite Structures
This compound is not only a precursor to small molecule siderophores but is also incorporated into larger, more complex natural products through post-translational modifications.
Microcin E492 (MccE492) is a protein toxin produced by Klebsiella pneumoniae that exhibits antibacterial activity against related Gram-negative species. nih.gov Its mature form, Microcin E492m, is a fascinating hybrid molecule known as a siderophore-peptide, where a siderophore moiety is covalently attached to a peptide backbone. nih.gov This modification is a remarkable example of biosynthetic tailoring.
The process involves the attachment of a linearized and C-glycosylated derivative of enterobactin to the C-terminal serine residue of the MccE492 protein. nih.gov The gene cluster responsible for MccE492 encodes a suite of enzymes (MceC, MceD, MceI, and MceJ) that carry out this complex post-translational modification. nih.gov
MceC and MceD: These enzymes first modify the enterobactin precursor. MceC adds a glucose molecule to one of the N-(2,3-dihydroxybenzoyl)-L-serine (DHB-Ser) units, and MceD hydrolyzes one of the ester bonds in the enterobactin trilactone ring to linearize it. nih.gov
MceI and MceJ: This protein complex then attaches the modified, glycosylated siderophore to the C-terminal serine of the MccE492 peptide. nih.gov
This unique structure allows Microcin E492m to function as a "Trojan horse." The siderophore portion is recognized by iron uptake systems on the target cell's surface, facilitating the entry of the toxic peptide into the cell.
Influence on Bacterial Biofilm Formation
This compound, as a catecholate siderophore and a fundamental building block of the potent iron-chelating molecule enterobactin, is implicated in the complex process of bacterial biofilm formation. While direct studies focusing exclusively on the isolated effects of this compound on biofilms are limited, its integral role in iron acquisition provides a clear mechanism through which it influences this critical bacterial lifestyle.
Iron is an essential nutrient for bacterial growth, and its availability is a key environmental cue for the transition from a planktonic (free-swimming) to a biofilm-based existence. Biofilm formation is a strategy employed by many bacteria to survive in nutrient-limited or hostile environments. The production of siderophores like this compound and its subsequent trimer, enterobactin, is a primary mechanism for scavenging the scarce ferric iron (Fe³⁺) from the surroundings, which in turn supports the metabolic demands of a growing biofilm community.
Research on enterobactin, for which this compound is the precursor, has demonstrated its necessity for the development of mature biofilms in certain bacterial species. For instance, in reduced-genome Escherichia coli, the overproduction of the enterobactin biosynthesis protein EntB has been shown to promote biofilm development and maturation. nih.gov This highlights the critical link between the synthesis of enterobactin components and the ability to form robust biofilms.
Furthermore, studies on related catechol-containing compounds provide insights into the potential direct effects of the 2,3-dihydroxybenzoyl moiety of this compound. Research on Pseudomonas aeruginosa has shown that 2,3-dihydroxybenzoic acid (DHBA), a structural component of this compound, can inhibit biofilm formation. nih.govresearchgate.net By chelating free iron, DHBA is thought to limit its availability for the bacteria, thereby suppressing a key trigger for biofilm development. This suggests that this compound, by virtue of its iron-chelating catechol group, may exert a similar influence, although this is also balanced by its role in providing essential iron to the bacteria.
The influence of siderophores on biofilm formation is not solely limited to promoting growth. There is evidence that catecholate siderophores can also play a protective role within the biofilm. For example, enterobactin has been shown to protect E. coli from the toxic effects of other bacterial products by reducing reactive oxygen species (ROS). nih.gov This protective function would be crucial for the survival and persistence of the biofilm community.
Detailed Research Findings on Related Compounds and Biofilm Formation
The following tables summarize key research findings on the influence of enterobactin and 2,3-dihydroxybenzoic acid on bacterial biofilm formation, providing context for the potential role of this compound.
Table 1: Influence of Enterobactin on Escherichia coli Biofilm Formation
| Study Focus | Bacterial Strain | Key Finding | Implication for Biofilm Formation | Reference |
| Role of enterobactin biosynthesis in biofilm development | Reduced-genome Escherichia coli | Overproduction of the enterobactin biosynthesis protein EntB promoted biofilm development and maturation. | Enterobactin synthesis is directly linked to the ability to form mature biofilms. | nih.gov |
| Protection against toxicity | Escherichia coli | Enterobactin protects against the toxic effects of pyochelin by reducing reactive oxygen species (ROS). | Enhanced survival and persistence of the biofilm community. | nih.gov |
Interactive Data Table 1
| Study Focus | Bacterial Strain | Key Finding | Implication for Biofilm Formation | Reference |
|---|---|---|---|---|
| Role of enterobactin biosynthesis in biofilm development | Reduced-genome Escherichia coli | Overproduction of the enterobactin biosynthesis protein EntB promoted biofilm development and maturation. | Enterobactin synthesis is directly linked to the ability to form mature biofilms. | nih.gov |
| Protection against toxicity | Escherichia coli | Enterobactin protects against the toxic effects of pyochelin by reducing reactive oxygen species (ROS). | Enhanced survival and persistence of the biofilm community. | nih.gov |
Table 2: Influence of 2,3-Dihydroxybenzoic Acid (DHBA) on Pseudomonas aeruginosa Biofilm Formation
| Compound | Bacterial Strain | Experimental Condition | Effect on Biofilm | Reference |
| 2,3-Dihydroxybenzoic acid (DHBA) | Pseudomonas aeruginosa Xen 5 | Exposure to DHBA-electrospun nanofibers for 8 hours in the presence of FeCl₃. | Approximately 75% decrease in biofilm formation. | nih.gov |
| 2,3-Dihydroxybenzoic acid (DHBA) | Pseudomonas aeruginosa Xen 5 | Presence of DHBA. | Increased cell mobility, consistent with reduced biofilm formation. | nih.gov |
Interactive Data Table 2
| Compound | Bacterial Strain | Experimental Condition | Effect on Biofilm | Reference |
|---|---|---|---|---|
| 2,3-Dihydroxybenzoic acid (DHBA) | Pseudomonas aeruginosa Xen 5 | Exposure to DHBA-electrospun nanofibers for 8 hours in the presence of FeCl₃. | Approximately 75% decrease in biofilm formation. | nih.gov |
| 2,3-Dihydroxybenzoic acid (DHBA) | Pseudomonas aeruginosa Xen 5 | Presence of DHBA. | Increased cell mobility, consistent with reduced biofilm formation. | nih.gov |
Advanced Research Methodologies and Structural Analysis
High-Resolution Spectroscopic Techniques for Structural Elucidation
A suite of high-resolution spectroscopic methods has been employed to characterize N-(2,3-dihydroxybenzoyl)-L-serinate, both as an individual molecule and as a component of larger assemblies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of organic molecules. For this compound and its derivatives, 1D and 2D NMR techniques have been used to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, providing a detailed map of the molecule's connectivity.
In a study of catechol siderophores from Streptomyces varsoviensis, a compound identified as N,N′-bis(S-2,3-dihydroxybenzoyl)-O-seryl methoxy (B1213986) serinate (a dimer containing the this compound moiety) was analyzed using a 700 MHz Bruker NMR system. The data, recorded in CD₃OD, provided detailed chemical shifts for the constituent parts of the molecule. nih.govfrontiersin.org Another related compound, a methyl ester of N-(2,3-dihydroxybenzoyl)-L-serine, was also characterized, with its ¹H and ¹³C NMR data meticulously recorded. nih.govfrontiersin.org The analysis of these complex structures relies on a combination of 1D spectra (¹H and ¹³C) and 2D correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign each atom's position within the molecule. nih.govfrontiersin.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of N-(2,3-dihydroxybenzoyl)-L-serine
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 117.2 |
| 3 | - | 147.3 |
| 4 | - | 149.6 |
| 5 | 7.36 (d, J = 8.1 Hz) | 119.8 |
| 6 | 6.77 (t, J = 8.0 Hz) | 119.8 |
| 7 | 6.97 (d, J = 7.9 Hz) | 119.8 |
| 9 | 4.76 (t, J = 4.3 Hz) | 56.5 |
| 10a | 4.03 (dd, J = 11.4, 4.7 Hz) | 62.8 |
| 10b | 3.95 (dd, J = 11.4, 3.9 Hz) | 62.8 |
| 1' | - | 170.6 |
| 8' | - | 172.4 |
| OCH₃ | 3.79 (s) | 52.9 |
| Data is for the methyl ester of N-(2,3-dihydroxybenzoyl)-L-serine as reported in a study on catechol siderophores. nih.govfrontiersin.org |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of compounds, as well as for identifying them within complex biological mixtures. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which is essential for confirming the identity of this compound and its derivatives.
In the study of siderophores from Streptomyces varsoviensis, HR-ESI-MS was used to determine the molecular formulas of several compounds containing the this compound unit. For instance, the methyl ester of N-(2,3-dihydroxybenzoyl)-L-serine yielded an [M+H]⁺ ion at m/z 256.0818, which corresponded to the calculated molecular formula of C₁₁H₁₄NO₆⁺. nih.govfrontiersin.org This level of accuracy is vital for distinguishing between compounds with similar masses.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the resulting fragmentation pattern. While specific fragmentation data for this compound is not extensively detailed in the provided search results, the general principles of fragmentation for similar molecules, such as those containing amide and ester bonds, are well-established.
Table 2: High-Resolution Mass Spectrometry Data for N-(2,3-dihydroxybenzoyl)-L-serine Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |
| Methyl ester of N-(2,3-dihydroxybenzoyl)-L-serine | C₁₁H₁₄NO₆⁺ | 256.0816 | 256.0818 |
| N,N′-bis(S-2,3-dihydroxybenzoyl)-O-seryl methoxy serinate | C₂₁H₂₃N₂O₁₁⁺ | 479.1296 | 479.1299 |
| N,N′,N″-tris(S-2,3-dihydroxybenzoyl)-O-seryl-O-seryl methoxy serinate | C₃₁H₃₂N₃O₁₆⁺ | 702.1777 | 702.1775 |
| Data obtained from a study on catechol siderophores from Streptomyces varsoviensis. nih.govfrontiersin.org |
Infrared (IR) spectroscopy is a valuable technique for investigating the coordination environment of metal ions in complexes. By analyzing the vibrational frequencies of functional groups, it is possible to deduce how a ligand, such as this compound, binds to a metal center. The coordination of the catecholate and carboxylate groups to a metal ion results in characteristic shifts in their respective IR absorption bands.
In the context of catechol-containing siderophores, the coordination of the hydroxyl groups of the catechol moiety to a metal ion like Fe(III) leads to significant changes in the IR spectrum. The stretching vibrations of the C-O bonds and the bending vibrations of the O-H groups are particularly sensitive to metal binding. Similarly, the coordination of the carboxylate group of the serine residue will alter the frequencies of its symmetric and asymmetric stretching vibrations. While a specific IR spectrum for a metal complex of this compound was not found in the search results, the principles of IR spectroscopy of metal-ligand complexes are well-established. For instance, a shift in the C-N and C=O stretching frequencies of the amide bond can also provide information about its potential involvement in coordination. The analysis of these shifts helps in determining the denticity of the ligand and the geometry of the resulting metal complex. scispace.com
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are essential for the isolation and quantification of this compound from complex biological matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of this compound and related catechol-type siderophores. researchgate.netnih.gov This method is effective for separating iron-free compounds from culture supernatants of various bacteria. researchgate.netnih.gov
In a typical application, samples extracted from bacterial cultures are analyzed using a C18 reversed-phase column. researchgate.netnih.gov The separation is achieved using a mobile phase gradient, often consisting of acetonitrile (B52724) and water containing a small percentage of an acid like formic acid or phosphoric acid to ensure the compounds are in a suitable ionic state for separation. researchgate.netnih.govnih.gov For instance, a 30-minute solvent gradient from 10% to 100% acetonitrile in 0.1% formic acid can be employed. nih.gov Detection is commonly performed using UV detectors at wavelengths of 254 nm, 300 nm, and 380 nm, which are characteristic absorption wavelengths for catecholates. nih.gov
For quantitative analysis, which is crucial for reaction optimization and characterization, HPLC peak areas are correlated with analyte concentrations. rsc.org While this traditionally requires calibration with pure standards, new machine learning models are being developed to estimate molar extinction coefficients, potentially allowing for calibration-free quantification in the future. rsc.org
The table below summarizes typical conditions used for the RP-HPLC analysis of this compound and its derivatives.
| Parameter | Details | Source |
| Stationary Phase | C18 reversed-phase column | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | nih.gov |
| Gradient | 10-100% acetonitrile over 30 minutes | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Detection | UV at 254 nm, 300 nm, 380 nm | nih.gov |
Computational Approaches in Molecular Biology and Chemistry
Computational methods have become indispensable in studying the properties and interactions of this compound at a molecular level.
Density Functional Theory (DFT) for Spectroscopic Assignments
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict and interpret the spectroscopic properties of molecules like this compound. als-journal.comresearchgate.net By calculating the electronic structure of the molecule, DFT can accurately predict vibrational frequencies (FTIR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. als-journal.comnih.govnih.gov
These theoretical calculations provide a basis for assigning the experimentally observed spectral features to specific molecular vibrations or electronic transitions. nih.gov For example, the calculated geometric parameters such as bond lengths and angles from DFT often show excellent agreement with experimental data. als-journal.com The comparison between theoretical and experimental spectra helps in the detailed structural elucidation of the compound and its derivatives. als-journal.comnih.gov
Molecular Docking and Dynamics Simulations for Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how this compound interacts with biological macromolecules, such as proteins. nih.govnih.gov Molecular docking predicts the preferred orientation of the molecule when it binds to a receptor, providing insights into the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov
Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more detailed picture of the stability of the complex and the conformational changes that may occur upon binding. nih.govnih.gov For instance, the root-mean-square deviation (RMSD) of the complex can be monitored throughout the simulation to assess its stability. scielo.org.zaresearchgate.net Such studies are crucial for understanding the mechanism of action of siderophores and for designing novel compounds with specific biological activities. nih.govnih.gov
Bioinformatics Analysis of Siderophore Biosynthetic Genes
Bioinformatics plays a key role in identifying and analyzing the gene clusters responsible for the biosynthesis of siderophores like this compound. In many bacteria, including Escherichia coli, the genes for the synthesis of the precursor 2,3-dihydroxybenzoic acid and its subsequent incorporation into siderophores are organized in clusters. nih.gov
The ent gene cluster, for example, is responsible for the production of enterobactin (B1671361), a siderophore for which N-(2,3-dihydroxybenzoyl)-L-serine is a monomeric unit. nih.govinrae.fr This cluster includes genes such as entA, entB, entC, entE, and entG, which encode the enzymes for the multi-step biosynthetic pathway. nih.gov Bioinformatics tools are used to locate these gene clusters in bacterial genomes, predict the function of the encoded proteins, and understand their regulation. This knowledge is fundamental for engineering bacteria to enhance or modify siderophore production.
The table below lists some of the key genes involved in the biosynthesis of the 2,3-dihydroxybenzoic acid precursor.
| Gene | Encoded Protein | Function in Biosynthesis | Source |
| entA | Isochorismatase | Part of a multifunctional enzyme | nih.gov |
| entB | Isochorismate synthase | Converts chorismate to isochorismate | nih.gov |
| entC | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Converts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate | nih.gov |
| entE | 2,3-dihydroxybenzoate-AMP ligase | Activates 2,3-dihydroxybenzoate | nih.gov |
Language-Guided Molecular Structure Generation Methodologies
A frontier in computational chemistry is the use of artificial intelligence (AI), particularly language-guided models, for the de novo design of molecules. arxiv.orgaaai.orgarxiv.org These methods treat molecular structures, often represented as SMILES (Simplified Molecular-Input Line-Entry System) strings, as a form of language. arxiv.orgnih.gov By training on vast datasets of known molecules, these models can generate novel molecular structures based on textual descriptions of desired properties. arxiv.orgaaai.orgarxiv.org
Q & A
Q. What is the role of N-(2,3-dihydroxybenzoyl)-L-serinate in bacterial iron metabolism?
Methodological Answer: N-(2,3-dihydroxybenzoyl)-L-serinate serves as a critical siderophore precursor in bacterial iron acquisition. Under iron-limiting conditions, bacteria such as Escherichia coli and Streptomyces spp. synthesize this compound, which chelates Fe³⁺ via its catecholate groups. The trimerized form, enterobactin, forms a high-affinity Fe³⁺ complex (logβ ~ 49) that is internalized via specific membrane transporters . To study its role:
Q. How is this compound biosynthesized in E. coli?
Methodological Answer: Biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway:
2,3-Dihydroxybenzoate (DHB) synthesis : entC (isochorismate synthase) and entB (aryl carrier protein) generate DHB from chorismate.
Adenylation and thioesterification : EntE adenylates DHB, transferring it to the holo-EntB carrier.
Serine activation : EntF (adenylation domain) activates L-serine, forming seryl-AMP.
Amide bond formation : DHB is conjugated to L-serine via EntF’s condensation domain .
Q. What analytical methods confirm the structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 240.0035; C₁₀H₁₀NO₆⁻) with <5 ppm error .
- NMR Spectroscopy : Key signals include:
- X-ray crystallography : Resolve the trimeric lactone structure of enterobactin (space group P2₁2₁2₁) .
Advanced Research Questions
Q. How do experimental approaches resolve contradictions in the distribution of enterobactin-like siderophores across bacterial species?
Methodological Answer: While enterobactin is canonical in Enterobacteriaceae, Streptomyces varsoviensis produces analogs like N,N'-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine (m/z 447.1038) . To address phylogenetic inconsistencies:
Q. What challenges arise in quantifying the redox activity of iron complexes with this compound?
Methodological Answer: The Fe³⁺-enterobactin complex undergoes pH-dependent redox cycling, complicating stability assays:
- Redox interference : Fe²⁺ liberation under acidic conditions (e.g., lysosomal pH) can generate hydroxyl radicals via Fenton reactions.
- Experimental mitigation :
Q. How does modifying the this compound structure affect siderophore function?
Methodological Answer: Structural analogs (e.g., salmochelins with C5-glucosylation or N,N'-bis derivatives) alter iron affinity and pathogenicity:
- Synthesis : Introduce glucose via glycosyltransferases (e.g., iroB in Salmonella) .
- Functional assays :
- Compare Fe³⁺ binding constants via competitive assays with EDTA.
- Assess bioavailability using fluorescent probes (e.g., calcein) in macrophage infection models.
- Structural analysis : Use 2D-NMR (HSQC, HMBC) to map substitution effects on catechol coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
